molecular formula C8H10ClNO3 B14516645 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride CAS No. 62758-43-4

2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride

Cat. No.: B14516645
CAS No.: 62758-43-4
M. Wt: 203.62 g/mol
InChI Key: AWHWYMGQJCGJBJ-UHFFFAOYSA-N
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Description

2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyamino group attached to the benzene ring, which is further modified by the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Hydroxyamination: The benzoic acid undergoes a hydroxyamination reaction, where a hydroxyamino group is introduced to the benzene ring. This step often requires the use of hydroxylamine hydrochloride as a reagent and a suitable solvent such as ethanol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:

    Reactor Setup: A reactor equipped with a reflux condenser is used to carry out the hydroxyamination reaction.

    Purification: The crude product is purified through recrystallization or filtration to obtain the pure compound.

    Quality Control: The final product undergoes quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzoic acid: Similar structure but lacks the hydroxy group.

    2-Hydroxybenzoic acid: Similar structure but lacks the amino group.

    Benzoic acid: The parent compound without any substitutions.

Uniqueness

2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62758-43-4

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-[(hydroxyamino)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c10-8(11)7-4-2-1-3-6(7)5-9-12;/h1-4,9,12H,5H2,(H,10,11);1H

InChI Key

AWHWYMGQJCGJBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNO)C(=O)O.Cl

Origin of Product

United States

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